Product packaging for Abeta/tau aggregation-IN-1(Cat. No.:)

Abeta/tau aggregation-IN-1

Cat. No.: B8201699
M. Wt: 492.4 g/mol
InChI Key: ZPWPPSSEAGEKIT-FLNCGGNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abeta/tau aggregation-IN-1 is a novel, dual-targeting research compound designed to simultaneously inhibit the aggregation of two key pathogenic proteins in Alzheimer's Disease (AD): amyloid-β (Aβ) and tau . The progressive accumulation of aggregated Aβ and tau is a primary hallmark of AD, and these pathologies act synergistically to drive neurodegeneration and cognitive decline . By targeting both pathways, this inhibitor provides a powerful tool for investigating the complex crosstalk between Aβ and tau and for evaluating a potentially more effective therapeutic strategy compared to single-target approaches . In AD research, the accumulation of Aβ plaques is known to enhance the formation and spread of pathological tau aggregates, a process critical for disease progression . This compound is formulated for use in experimental models to explore mechanisms of protein aggregation and to assess the neuroprotective effects of dual inhibition. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21IN2O B8201699 Abeta/tau aggregation-IN-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-9-amino-10-methyl-2-(naphthalen-1-ylmethylidene)-3,4-dihydroacridin-10-ium-1-one;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O.HI/c1-27-21-12-5-4-11-20(21)24(26)23-22(27)14-13-18(25(23)28)15-17-9-6-8-16-7-2-3-10-19(16)17;/h2-12,15,26H,13-14H2,1H3;1H/b18-15+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWPPSSEAGEKIT-FLNCGGNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2CCC(=CC3=CC=CC4=CC=CC=C43)C(=O)C2=C(C5=CC=CC=C51)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C2CC/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)C2=C(C5=CC=CC=C51)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Abeta/tau Aggregation in 1 Action

Fundamental Principles of Aβ Aggregation Inhibition by Abeta/tau aggregation-IN-1

The precise methods by which this compound disrupts the formation of Aβ plaques are not fully elucidated.

Interactions with Aβ Monomers and Oligomers

This compound demonstrates a binding affinity for Aβ₁₋₄₂, with a dissociation constant (Kᴅ) of 160 μM. medchemexpress.com This interaction is described as noncovalent. medchemexpress.com The data suggests that the compound can bind to Aβ peptides, which is the foundational step for inhibiting aggregation. However, specific details regarding its differential interaction with Aβ monomers versus the more neurotoxic oligomeric species are not specified in the available literature.

Inhibition of Primary Nucleation Pathways

There is no specific information available detailing the effect of this compound on the primary nucleation pathways of Aβ aggregation. This initial phase, where Aβ monomers begin to form unstable nuclei, is a critical target for aggregation inhibitors. nih.gov

Modulation of Secondary Nucleation and Fibril Elongation

Similarly, the modulatory effects of this compound on secondary nucleation—a process where existing fibril surfaces catalyze the formation of new oligomers—and on the elongation of existing fibrils have not been documented. nih.gov

Dissociation of Pre-formed Aβ Aggregates

Whether this compound possesses the ability to dissociate or remodel pre-formed Aβ aggregates, such as oligomers or mature fibrils, is not described in the available research.

Fundamental Principles of Tau Aggregation Inhibition by this compound

The compound is confirmed to be an inhibitor of tau aggregation, but again, the specific molecular details are limited. medchemexpress.com

Interactions with Tau Monomers and Oligomers

This compound binds to the tau protein with a dissociation constant (Kᴅ) of 337 μM, and this interaction is noncovalent. medchemexpress.com In a cellular context, treatment of HEK-293 T cells with a 1 μM concentration of the compound for 24 hours resulted in a significant decrease in tau aggregation foci. medchemexpress.com A related compound, designated tau/Aβ40 aggregation-IN-1, has shown an IC₅₀ of 1.8 μM for tau aggregation inhibition. medchemexpress.com Despite this, the literature does not provide a detailed breakdown of its binding and inhibitory mechanisms with respect to tau monomers versus oligomeric species, which are considered key drivers of pathology. nih.gov

Targeting Microtubule-Binding Repeat Domains (e.g., VQIINK, VQIVYK)

Central to the aggregation of the tau protein are specific hexapeptide motifs located within its microtubule-binding repeat domains (MTBR). Two such critical sequences are 275VQIINK280, found in the second repeat (R2), and 306VQIVYK311, located in the third repeat (R3). These short sequences are known to be highly prone to forming β-sheet structures, which are the foundational elements of amyloid fibrils. In a healthy state, these regions are involved in the physiological interaction of tau with microtubules. However, under pathological conditions, these motifs become exposed and act as nucleation sites, initiating the self-assembly of tau into toxic aggregates.

This compound and similar inhibitors are designed to directly interact with these aggregation-prone hexapeptide motifs. By binding to the VQIINK and VQIVYK sequences, the inhibitor can sterically hinder the intermolecular interactions necessary for the formation of β-sheets. This targeted binding prevents the misfolded tau proteins from stacking onto one another, effectively halting the initial and most critical steps of the aggregation cascade. Computational models and experimental data suggest that the interaction between inhibitors and these hexapeptide regions can stabilize the tau protein in a non-pathogenic conformation, reducing its propensity to misfold and aggregate.

Table 1: Key Aggregation-Prone Motifs in Tau Protein

MotifSequenceLocationRole in Aggregation
PHF6*275VQIINK280Repeat 2 (R2) of MTBRA primary nucleation site for tau fibrillization, present in 4R tau isoforms.
PHF6306VQIVYK311Repeat 3 (R3) of MTBRA critical driver of tau aggregation, present in all tau isoforms.

Inhibition of Tau Fibrillization and Paired Helical Filament (PHF) Formation

The aggregation of tau protein is a multi-step process that begins with the formation of small, soluble oligomers, which then elongate into protofibrils and eventually mature into the insoluble paired helical filaments (PHFs) that constitute neurofibrillary tangles (NFTs). These mature fibrils are a hallmark of tauopathies, including Alzheimer's disease.

Dissociation of Pre-formed Tau Aggregates

Beyond preventing the formation of new aggregates, a significant therapeutic advantage of certain this compound compounds is their ability to disassemble existing, pre-formed tau aggregates. This is a crucial function, as by the time clinical symptoms of neurodegenerative diseases manifest, a substantial burden of pathological aggregates is already present in the brain. The dissociation of these aggregates could potentially reverse or halt the progression of the disease.

The mechanism by which these inhibitors dissociate pre-formed aggregates involves intercalating into the β-sheet structures that form the core of the fibrils. By inserting themselves between the stacked tau molecules, they disrupt the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that hold the fibril together. This disruption leads to the destabilization and eventual breakdown of the fibrillar structure, releasing smaller, less toxic or more easily cleared tau species. Research has shown that compounds capable of disaggregating tau fibrils often possess a high affinity for the β-sheet conformation and can induce a conformational change in the aggregated protein.

Dual-Targeting Modalities and Synergistic Interactions of this compound

A key feature of this compound is its ability to simultaneously target both amyloid-beta and tau pathologies. This dual-targeting approach is based on the growing body of evidence that Aβ and tau interact synergistically to drive neurodegeneration in Alzheimer's disease.

Addressing Aβ-Tau Cross-Seeding and Interplay

In the progression of Alzheimer's disease, Aβ pathology is believed to precede and accelerate the development of tau pathology. One of the proposed mechanisms for this link is "cross-seeding," where aggregated forms of Aβ can induce the misfolding and aggregation of tau. Pre-aggregated Aβ has been shown to directly induce the fibrillization of tau in a prion-like manner. This interaction is thought to be a critical event that connects the two hallmark pathologies of AD.

This compound, by virtue of its dual-targeting capability, can interfere with this pathological interplay. By binding to both Aβ and tau, the inhibitor can prevent the initial interaction between the two proteins that leads to cross-seeding. Some inhibitors have been designed based on the hypothesis that Aβ and tau share a common structural epitope that is involved in their interaction and aggregation. By targeting this common interface, the inhibitor can simultaneously block the self-aggregation of both proteins and their pathological interaction. This disruption of the Aβ-tau cross-seeding cascade is a significant advantage over single-target therapies.

Molecular Targeting of Shared Structural Elements (e.g., β-sheet structures)

The aggregation of both Aβ and tau into amyloid fibrils is characterized by the formation of a cross-β-sheet structure. This shared structural motif provides a common therapeutic target for dual-acting inhibitors like this compound. Although the primary amino acid sequences of Aβ and tau are different, their aggregated forms adopt a similar secondary structure that is rich in β-sheets.

Inhibitors can be designed to recognize and bind to these generic β-sheet structures, regardless of the specific protein sequence. This allows a single compound to inhibit the aggregation of both Aβ and tau. The mechanism of action involves binding to the β-sheet-rich regions and disrupting the hydrogen bonds that stabilize the fibrillar structure. By targeting this common structural feature, this compound can effectively neutralize the toxic aggregated species of both proteins, offering a more comprehensive therapeutic approach to treating Alzheimer's disease.

Structure Activity Relationship Sar Studies of Abeta/tau Aggregation in 1 and Its Analogs

The development of therapeutic agents capable of simultaneously targeting both amyloid-beta (Aβ) and tau protein aggregation is a leading strategy in the pursuit of disease-modifying treatments for Alzheimer's disease (AD). nih.govresearchgate.net The compound Abeta/tau aggregation-IN-1 represents a significant advancement in this area, designed as a dual inhibitor to address both core pathologies of AD. evitachem.com Understanding the structure-activity relationships (SAR) of this compound and its derivatives is crucial for optimizing its efficacy and selectivity. SAR studies explore how modifications to the chemical structure of a compound influence its biological activity, providing a roadmap for rational drug design.

In Vitro Research Methodologies and Findings for Abeta/tau Aggregation in 1

Spectroscopic Techniques for Aggregation Monitoring

Spectroscopic techniques are fundamental in monitoring the kinetics and conformational changes of Aβ and tau proteins during aggregation.

Thioflavin T (ThT) Fluorescence Assays for Aβ and Tau Fibrillization Kinetics

Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. nih.gov This property makes ThT fluorescence assays a widely used method to monitor the kinetics of Aβ and tau fibrillization in real-time. nih.gov The assay allows for the determination of key kinetic parameters, including the lag phase (nucleation), the elongation phase (fibril growth), and the plateau phase (equilibrium). jove.com By observing changes in these parameters in the presence of an inhibitor like Abeta/tau aggregation-IN-1, researchers can elucidate its mechanism of action. nih.gov For instance, a prolonged lag phase would suggest an inhibition of nucleation, while a decreased slope of the elongation phase would indicate a slowing of fibril growth.

While specific ThT fluorescence kinetic data for this compound is not detailed in the available literature, it is stated that the compound is a potent inhibitor of Aβ1-42 β-sheet formation. medchemexpress.com This suggests that in a ThT assay, the compound would likely demonstrate a significant reduction in the final fluorescence intensity, indicating a lower amount of fibrillar aggregates at equilibrium.

Table 1: Interpreting ThT Fluorescence Assay Results for Aggregation Inhibitors

Kinetic ParameterObservation with InhibitorInterpretation
Lag PhaseIncreasedInhibition of primary nucleation
Elongation RateDecreasedSlowing of fibril elongation
Maximum FluorescenceDecreasedReduction in the total amount of fibrils formed

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins in solution. jascoinc.com It measures the differential absorption of left- and right-circularly polarized light. Aβ and tau monomers are predominantly in a random coil or α-helical conformation, which transitions to a β-sheet-rich structure upon aggregation. researchgate.netnih.gov CD spectroscopy can monitor this conformational change, providing insights into how an inhibitor might interfere with this process. nih.gov An effective inhibitor like this compound would be expected to stabilize the native random coil or α-helical structure of the monomers, thereby preventing the transition to the β-sheet conformation. nih.gov Although specific CD spectroscopy data for this compound is not available, its described function as an inhibitor of Aβ β-sheet formation implies that it would likely show a preservation of the random coil signal in CD spectra of Aβ monomers over time. medchemexpress.com

Biophysical Characterization of Inhibitory Effects

Biophysical techniques provide visual and quantitative data on the size and morphology of protein aggregates.

Transmission Electron Microscopy (TEM) for Aggregate Morphology

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the morphology of protein aggregates. springernature.com In the context of Aβ and tau, TEM can reveal the presence of oligomers, protofibrils, and mature fibrils. biorxiv.orgresearchgate.net When evaluating an aggregation inhibitor, TEM is used to observe changes in the morphology of the aggregates formed in the presence of the compound. An effective inhibitor might lead to the formation of smaller, amorphous aggregates instead of well-defined fibrils, or it might show a complete absence of fibrillar structures. While no specific TEM images for this compound are publicly available, its role as an aggregation inhibitor suggests that it would likely alter the typical fibrillar morphology of Aβ and tau aggregates.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. news-medical.net As Aβ and tau monomers aggregate, their hydrodynamic radius increases, which can be monitored by DLS. This technique can provide information on the formation of oligomers and larger aggregates over time. In the presence of an inhibitor, DLS can quantify the extent to which the formation of larger aggregates is prevented. researchgate.net For a dual inhibitor like this compound, DLS would be expected to show a significantly smaller average particle size over time compared to control experiments without the inhibitor, reflecting the inhibition of both Aβ and tau aggregation. Specific DLS data for this compound is not currently available in published research.

Computational and in Silico Investigations of Abeta/tau Aggregation in 1

Molecular Docking Studies for Binding Site Identification and Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For inhibitors of Aβ and tau aggregation, docking studies are crucial for identifying potential binding sites and predicting the binding affinity, which often correlates with inhibitory potency.

Docking studies performed on various forms of the Aβ₁₋₄₂ peptide—including helical monomers, helical dimers, and fibril structures—have provided insights into how inhibitors can interfere with the aggregation process. nih.gov When docked to the α-helical monomer of Aβ₁₋₄₂, active compounds were observed to arrange along the helix, primarily interacting with amino acid residues between D7 and V24. nih.gov Key interactions identified were hydrophobic contacts with Valine-12 (V12) and Phenylalanine-19 (F19), which are critical for the peptide-peptide hydrophobic interactions that drive aggregation. nih.gov The analysis of docking scores, such as the GoldScore, has shown a general correlation with the experimentally observed inhibitory activity. For instance, more active compounds consistently received higher docking scores than inactive or less active ones. nih.gov

In the case of tau protein, docking studies have focused on the misfolded forms that lead to the formation of neurofibrillary tangles. The results indicate that inhibitor molecules can bind to a central part of the misfolded tau, which may prevent the elongation of tau filaments. nih.gov A notable finding from these studies is the potential for stereoselectivity. For Aβ inhibition, S-stereoisomers of certain inhibitors received higher docking scores, suggesting they may be the more active enantiomer. nih.gov Conversely, for tau aggregation inhibition, R-isomers were often assessed more favorably, indicating a potential for stereoisomer-specific activity against the two different protein targets. nih.gov

The primary interactions stabilizing the inhibitor-protein complexes are typically hydrophobic and π-π stacking interactions. For example, interactions with aromatic residues like F19 in Aβ are significant. nih.gov A salt bridge between D23 and K28 is also crucial for stabilizing the Aβ structure, and interference with this interaction can inhibit aggregation. nih.gov

Table 1: Molecular Docking Summary for Aβ and Tau Aggregation Inhibitors
Target ProteinPredicted Binding SiteKey Interacting ResiduesDominant Interaction TypesCorrelation with Activity
Aβ₁₋₄₂ (α-helical monomer)Stretched between D7 and V24V12, F19HydrophobicHigher GoldScore for more active compounds
Misfolded Tau ProteinCentral region of the proteinNot specifiedNot specifiedHigher GoldScore for more active compounds

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the ligand-protein interactions and the conformational changes that occur upon binding, which are aspects not fully captured by static docking models.

MD simulations have been employed to investigate the stability of inhibitor-Aβ complexes and to understand the conformational dynamics that may prevent aggregation. nih.govtandfonline.com Simulations can reveal how an active inhibitor influences the secondary structure of the Aβ peptide. For example, an effective inhibitor might stabilize the native α-helical conformation of the Aβ monomer, thereby preventing its transition into the aggregation-prone β-sheet structure. nih.govmdpi.com Studies have shown that active compounds can maintain stable interactions within the binding pocket of Aβ over the course of the simulation, while less active compounds may be more mobile or dissociate. nih.gov

The dynamic nature of MD simulations allows for the characterization of the flexibility of both the ligand and the protein, providing a more realistic model of the binding event. tandfonline.com These simulations can highlight subtle differences in the behavior of active versus inactive compounds that are not apparent from docking alone. nih.gov Furthermore, MD simulations are crucial for studying the initial stages of oligomerization, a key event in the pathogenesis of Alzheimer's disease. tandfonline.com By simulating multiple peptide chains in the presence and absence of an inhibitor, researchers can observe how the compound interferes with peptide-peptide association.

Free Energy Perturbation (FEP) and Umbrella Sampling for Binding Thermodynamics

Calculating the binding free energy provides a more rigorous prediction of binding affinity than docking scores. Methods like Free Energy Perturbation (FEP) and umbrella sampling are computationally intensive techniques used to compute these values.

Umbrella sampling is a specific type of MD simulation used to explore the energy landscape along a particular reaction coordinate, such as the conformational change from an α-helix to a β-sheet. nih.gov By applying a biasing potential, these simulations can overcome energy barriers and sample conformations that would be inaccessible in standard MD simulations. This approach has been used to estimate the free energy profiles for the interconversion between different secondary structures of Aβ and tau peptides, providing insight into why certain sequences are prone to forming β-sheet rich aggregates. nih.gov

Thermodynamic perturbation theory is another advanced method that can be used to calculate the relative binding free energies of a series of related ligands. This technique has been applied to evaluate the effects of post-translational modifications, such as phosphorylation, on the aggregation free-energy landscapes of tau isoforms. nih.gov Such calculations can predict how modifications to a lead compound might improve its binding affinity and, consequently, its inhibitory activity.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic structure of molecules, providing detailed information about properties like charge distribution, orbital energies, and reactivity. While computationally expensive, QM methods can offer a level of detail that is not available from classical molecular mechanics force fields used in docking and MD simulations.

In the context of Aβ/tau aggregation inhibitors, QM calculations can be used to accurately model the geometry and electronic properties of the inhibitor molecules themselves. This information can be used to develop more accurate parameters for classical force fields, improving the reliability of subsequent MD simulations. nih.gov

Furthermore, techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the photophysical properties of potential inhibitors. nih.gov This is particularly relevant for compounds that are also being developed as imaging agents for detecting amyloid plaques. QM calculations can also be used in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, where the active site of the protein and the ligand are treated with QM methods, while the rest of the protein and solvent are treated with MM methods. This approach allows for the study of reactions and other electronic events within the binding site.

Predictive Modeling of Aggregation Inhibition

Predictive modeling in this context involves the use of computational models to forecast the aggregation-inhibiting potential of novel compounds. This can range from simple correlations between docking scores and activity to more complex quantitative structure-activity relationship (QSAR) models.

As mentioned, docking studies have shown a correlation between higher docking scores and greater inhibitory activity against both Aβ and tau aggregation. nih.gov This provides a basic predictive model that can be used to virtually screen large compound libraries to identify potential hits. For Aβ₁₋₄₂, the model suggests that compounds capable of forming strong hydrophobic interactions with residues like V12 and F19 are likely to be effective inhibitors. nih.gov

Another predictive modeling approach involves the creation of three-dimensional (3D) pharmacophores. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. These models can be generated based on the docked conformations of known active compounds. The resulting pharmacophore can then be used to screen virtual databases for new molecules that fit the model, thereby identifying novel chemical scaffolds with the potential to inhibit Aβ and tau aggregation. nih.gov

Table 2: Predictive Modeling Approaches for Aggregation Inhibition
Modeling TechniqueBasis of PredictionApplicationExample Finding
Molecular Docking Score AnalysisCorrelation of binding energy (e.g., GoldScore) with experimental IC₅₀ or % inhibitionVirtual screening and lead prioritizationHigher scores correlate with higher activity for Aβ and tau inhibitors nih.gov
3D-Pharmacophore ModelingSpatial arrangement of key chemical features from active compoundsScaffold hopping and identification of novel hits from databasesCan identify small molecules that mimic the binding mode of active peptides nih.gov

Pre Clinical in Vivo Research of Abeta/tau Aggregation in 1

Transgenic Animal Models of Aβ Pathology

No data is publicly available regarding the use of Abeta/tau aggregation-IN-1 in 5XFAD, APP/PS1, or other APP-overexpressing mouse models.

There is no publicly available information on the effects of this compound on Aβ plaque burden in transgenic animal models.

Information on the impact of this compound on soluble Aβ oligomer levels in preclinical models has not been published.

Transgenic Animal Models of Tau Pathology

No public records of studies using this compound in rTg4510, PS19, or other tau-overexpressing mouse models were found.

There is no publicly available data detailing the assessment of tau aggregate burden or neurofibrillary tangle formation following treatment with this compound in any relevant animal models.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical in vivo research of the specific chemical compound “this compound” according to the requested outline.

Searches for this compound, including potential synonyms, did not yield peer-reviewed studies with specific findings on its effects regarding:

Modulation of Tau Hyperphosphorylation

Evaluation in Dual Aβ/Tau Transgenic Models like 3xTg mice

Behavioral and Cognitive Assessments in Y-maze or Contextual Fear Conditioning paradigms

Synaptic Plasticity and Function Analysis

Histopathological and Biochemical Analysis, including Immunohistochemical Quantification of Aβ and Tau Pathologies

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure and content requirements. Generating content for the specified sections without supporting data from dedicated research on "this compound" would not meet the standards of accuracy and would fall outside the scope of existing research.

Histopathological and Biochemical Analysis in Animal Brains

Western Blotting for Protein Levels and Post-Translational Modifications

Western blotting is a key technique used to detect specific proteins in a sample and to assess post-translational modifications, such as phosphorylation, which is critical in the context of tau pathology. In Alzheimer's disease (AD) research, Western blotting is frequently employed to analyze brain tissue homogenates to quantify levels of Aβ and various forms of tau protein.

Studies have demonstrated that Aβ and tau can form stable complexes, and this interaction can enhance the phosphorylation of tau by kinases like GSK3β. nih.gov This increased phosphorylation can, in turn, promote the dissociation of the Aβ-tau complex. nih.gov Western blot analysis of brain extracts allows researchers to identify different forms of these proteins. For instance, sarkosyl-insoluble fractions from the gray matter of AD cases reveal the presence of specific tau bands when probed with antibodies like HT7 and the phosphorylation-dependent antibody AT8. researchgate.net

The process often involves extracting proteins from brain homogenates with buffers of increasing stringency to separate soluble and insoluble protein fractions. nih.gov These fractions are then subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect total and phosphorylated tau, as well as different species of Aβ. nih.govresearchgate.net

Table 1: Representative Antibodies Used in Western Blotting for Aβ and Tau

AntibodyTarget ProteinDetected Feature
Tau 12TauTotal tau (phosphorylated and non-phosphorylated)
PHF-1TauPhosphorylated tau
AT8TauPhosphorylation-dependent tau
HT7TauTotal tau
4G8Amyloid-betaAβ40 and Aβ42
6E10Amyloid-betaAmyloid-beta

Future Directions and Research Gaps for Abeta/tau Aggregation in 1

Addressing Heterogeneity of Aggregates and Pathological Species:Information on the compound's efficacy against the diverse range of Aβ and tau aggregate species (e.g., oligomers, protofibrils, fibrils) is not available.

Therefore, the generation of a detailed, authoritative article focusing solely on "Abeta/tau aggregation-IN-1" is not feasible at this time. The future directions and research gaps for the broader class of dual Aβ/tau aggregation inhibitors are a rich area of study, but addressing them would violate the strict instruction to focus solely on the specified compound.

Q & A

Q. What are the primary biochemical mechanisms by which Abeta/tau aggregation-IN-1 inhibits amyloid-beta (Abeta) and tau protein aggregation?

Methodological Answer: To investigate this, researchers should employ in vitro aggregation assays using synthetic Abeta42 peptides and recombinant tau proteins. Fluorescence-based thioflavin T (ThT) assays can monitor fibril formation kinetics, while transmission electron microscopy (TEM) visualizes fibril morphology. Dose-response curves (e.g., 0.1–10 µM this compound) quantify inhibition efficiency. Comparative studies with known inhibitors (e.g., methylthioninium chloride for tau) should validate specificity. Refer to protocols for Abeta-tau cross-seeding experiments to assess synergistic inhibition .

Q. Which experimental models are suitable for validating the efficacy of this compound in reducing neurofibrillary tangles and amyloid plaques?

Methodological Answer: Transgenic mouse models (e.g., 3xTg-AD) with dual Abeta and tau pathologies are optimal. Histopathological analysis (immunohistochemistry for AT8-tau and 6E10-Abeta antibodies) quantifies plaque and tangle density in hippocampal and cortical regions. Behavioral assays (Morris Water Maze) correlate pathology reduction with cognitive improvement. For in vitro models, human iPSC-derived neurons with APP or MAPT mutations can validate target engagement .

Q. How should researchers design dose-response studies to evaluate the therapeutic window of this compound?

Methodological Answer: Use a log-scale concentration range (e.g., 1 nM–100 µM) in primary neuronal cultures or organoids. Measure cell viability (MTT assay) alongside aggregation inhibition (ThT/ELISA) to calculate selectivity indices (IC50 for aggregation vs. LD50 for toxicity). Pharmacokinetic profiling (plasma/brain concentration ratios in rodents) identifies optimal dosing regimens. Include positive controls (e.g., lecanemab for Abeta) to benchmark efficacy .

Advanced Research Questions

Q. How do contradictions in data regarding the efficacy of this compound in different tau isoforms (3R vs. 4R tau) arise, and how can they be resolved?

Methodological Answer: Discrepancies may stem from isoform-specific binding affinities. Use isoform-purified tau (e.g., hTau40 for 4R, hTau23 for 3R) in aggregation assays. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (KD, ΔG). Molecular dynamics simulations (e.g., GROMACS) model inhibitor interactions with tau’s microtubule-binding repeats. Validate findings in transgenic mice expressing isoform-specific tau .

Q. What computational models are available to predict the synergistic inhibition of Abeta and tau aggregation by this compound?

Methodological Answer: Molecular docking (AutoDock Vina) identifies binding sites on Abeta oligomers and tau fibrils. Coarse-grained models (e.g., PRIME20) simulate cross-aggregation pathways under inhibitory conditions. Systems biology frameworks (COPASI) integrate kinetic parameters (e.g., nucleation-elongation rates) to predict dose-dependent effects. Validate models against empirical data from in vitro cross-seeding experiments .

Q. How can researchers address the challenge of blood-brain barrier (BBB) penetration in preclinical testing of this compound?

Methodological Answer: Employ parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion. Modify compound lipophilicity (logP 2–5) via medicinal chemistry (e.g., ester prodrugs). Test active transport using in vitro BBB models (hCMEC/D3 cells) with LC-MS/MS quantification. In vivo microdialysis in rodents measures brain interstitial fluid concentrations post-administration .

Q. What experimental strategies can distinguish between direct aggregation inhibition and indirect anti-inflammatory effects of this compound?

Methodological Answer: Use NLRP3 inflammasome knockout (KO) mice to isolate aggregation-specific effects. Measure cytokine levels (IL-1β, TNF-α) via multiplex ELISA in treated vs. untreated AD models. RNA sequencing of microglia (e.g., CX3CR1+ cells) identifies transcriptional changes. Co-administer inflammasome inhibitors (MCC950) to test additive/synergistic effects .

Data Analysis & Validation

Q. How should researchers statistically analyze conflicting results in this compound’s efficacy across different aggregation assays (e.g., ThT vs. sedimentation)?

Methodological Answer: Apply Bland-Altman analysis to assess agreement between methods. Use mixed-effects models to account for inter-assay variability (e.g., plate-to-plate differences in ThT). Meta-analysis of aggregated data (e.g., standardized mean differences) identifies systematic biases. Cross-validate with orthogonal techniques like fluorescence lifetime imaging (FLIM) .

Q. What validation protocols are recommended for confirming target engagement of this compound in post-mortem human brain tissue?

Methodological Answer: Perform immunohistochemistry with conformation-specific antibodies (e.g., TOMA2 for oligomeric tau). Quantify insoluble Abeta/tau via sequential extraction (TBS, Triton-X, SDS fractions) and western blot. MALDI-TOF mass spectrometry detects compound metabolites in tissue homogenates. Correlate findings with clinical metadata (e.g., Braak staging) .

Therapeutic Development Challenges

Q. How can researchers optimize this compound for combination therapies with immunotherapies (e.g., anti-tau mAbs)?

Methodological Answer: Test sequential vs. co-administration in 3xTg-AD mice. Measure synergistic effects using Chou-Talalay combination indices. Assess Fc receptor-mediated microglial phagocytosis (pHrodo-labeled tau) via flow cytometry. Monitor adverse events (e.g., ARIA-E) with MRI in non-human primates .

Q. What biomarkers are most robust for tracking this compound’s efficacy in early-stage clinical trials?

Methodological Answer: Combine CSF biomarkers (p-tau181/Aβ42 ratio) with plasma GFAP and NfL. PET imaging ([[18F]flortaucipir for tau, [[11C]PiB for Abeta) quantifies target engagement. Exploratory endpoints include exosome-derived neuronal tau species (immunocapture-LC/MS) .

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